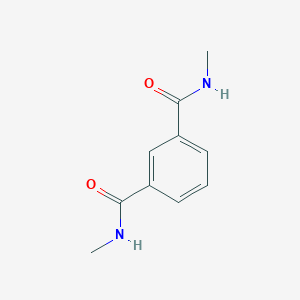
N,N'-dimethylbenzene-1,3-dicarboxamide
Description
Properties
CAS No. |
6780-97-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
The benzene-1,3-dicarboxamide scaffold is versatile, with modifications at the amide nitrogen or aromatic ring significantly altering physical, chemical, and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Impact on Key Properties
- Hydrogen Bonding: N,N’-Dimethylbenzene-1,3-dicarboxamide lacks N–H donors, unlike compounds with unsubstituted amides (e.g., cubane-1,3-dicarboxamide) or hydroxylated derivatives (e.g., glycopeptoids in ). This reduces its ability to form supramolecular assemblies or participate in biological interactions reliant on H-bonding .
- Solubility : Methylation enhances organic solubility compared to polar analogues like glycosylated derivatives () or hydroxyl-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .
Structural and Spectroscopic Comparisons
Table 2: Spectroscopic Signatures
- IR : Methylated amides lack N–H stretches (~3345 cm⁻¹ in hydroxylated analogues) but retain amide C=O peaks near 1650 cm⁻¹. Glycosylated derivatives exhibit additional ester C=O (1752 cm⁻¹) and –OH stretches .
- NMR: Methyl groups on nitrogen resonate at δ 2.8–3.2, distinct from the deshielded protons in azetidinone (δ 4.0–4.5) or sugar moieties (δ 4.5–5.5) .
Preparation Methods
Synthesis of Benzene-1,3-Dicarbonyl Chloride
Benzene-1,3-dicarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. Excess chlorinating agent ensures complete conversion, with reaction completion monitored by FT-IR spectroscopy (disappearance of -COOH stretches at 2500–3300 cm⁻¹).
Amidation with Dimethylamine
The acid chloride intermediate reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions. Triethylamine is added to scavenge HCl, facilitating a 78–85% yield. The product precipitates as a white crystalline solid, purified via recrystallization from ethanol/water mixtures.
One-Pot Coupling Using Carbodiimide Reagents
Modern protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly link benzene-1,3-dicarboxylic acid with dimethylamine.
Reaction Mechanism and Optimization
The carboxylic acid activates in situ with the carbodiimide, forming an O-acylisourea intermediate. Dimethylamine then displaces the leaving group, producing the diamide. Key parameters include:
-
Solvent selection : Dichloromethane or dimethylformamide (DMF) optimizes reagent solubility.
-
Stoichiometry : A 1:2.2 molar ratio of acid to amine ensures complete conversion.
-
Temperature : Reactions proceed at 25–40°C, with higher temperatures accelerating byproduct formation.
Yield and Purity Considerations
Yields range from 65–72%, with HPLC analysis showing >98% purity after silica gel chromatography. Common impurities include mono-amide byproducts and unreacted starting materials.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving efficiency.
Procedure Overview
A mixture of benzene-1,3-dicarboxylic acid, dimethylamine hydrochloride, and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF is irradiated at 100°C for 15–20 minutes.
Advantages Over Conventional Methods
-
Time reduction : 20 minutes vs. 6–12 hours for classical methods.
-
Yield enhancement : 80–88% isolated yield.
-
Energy efficiency : Lower thermal decomposition risk.
Catalytic Amination Using Transition Metals
Palladium and nickel catalysts enable direct coupling of methylamine with benzene-1,3-dicarboxylate esters.
Palladium-Catalyzed Coupling
Using Pd(OAc)₂/Xantphos as the catalytic system, methylamine gas is introduced to dimethyl benzene-1,3-dicarboxylate in toluene at 110°C. The method achieves 70–75% yield but requires rigorous exclusion of moisture.
Nickel-Mediated Reactions
Nickel(II) acetylacetonate [Ni(acac)₂] in ionic liquids (e.g., [BMIM][BF₄]) permits milder conditions (80°C, 6 hours) with comparable yields.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Cost (Relative) |
|---|---|---|---|---|
| Acid Chloride | 78–85 | 95–98 | 6–8 h | Moderate |
| Carbodiimide Coupling | 65–72 | 98 | 4–6 h | High |
| Microwave | 80–88 | 99 | 0.25–0.5 h | Very High |
| Catalytic Amination | 70–75 | 97 | 6–12 h | Moderate |
Challenges and Mitigation Strategies
Steric Hindrance in Meta-Substitution
The 1,3-substitution pattern creates steric constraints during amidation. Strategies to address this include:
-
High-pressure conditions : Forces reactant proximity in catalytic amination.
-
Ultrasonication : Enhances mass transfer in heterogeneous reactions.
Byproduct Formation
Mono-amide derivatives arise from incomplete reaction. Countermeasures involve:
-
Stepwise addition : Introducing dimethylamine in aliquots.
-
Excess reagent : Using 2.5 equivalents of amine per carboxylic acid group.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Solvent recovery : Distillation of THF or DMF for reuse.
-
Waste management : Neutralization of HCl byproducts with aqueous NaOH.
-
Continuous flow systems : Tubular reactors for acid chloride methods improve throughput.
Analytical Characterization
Critical quality control metrics include:
-
Melting point : 189–191°C (lit. value).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.85 (s, 6H, N-CH₃), 7.55–7.68 (m, 3H, Ar-H), 8.12 (s, 1H, Ar-H), 10.21 (s, 2H, NH).
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


